molecular formula C16H23NO2S B10936311 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-methylbenzenesulfonamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B10936311
M. Wt: 293.4 g/mol
InChI Key: IERDQDVBXPVFNV-UHFFFAOYSA-N
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Description

N~1~-(1-BICYCLO[221]HEPT-2-YLETHYL)-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This core is then functionalized through a series of reactions to introduce the ethyl and methyl groups, followed by the attachment of the benzenesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide
  • N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-ethoxybenzamide
  • Bicyclo[2.2.1]hept-2-ene

Uniqueness

Compared to these similar compounds, N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-METHYL-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C16H23NO2S

Molecular Weight

293.4 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H23NO2S/c1-11-3-7-15(8-4-11)20(18,19)17-12(2)16-10-13-5-6-14(16)9-13/h3-4,7-8,12-14,16-17H,5-6,9-10H2,1-2H3

InChI Key

IERDQDVBXPVFNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2CC3CCC2C3

Origin of Product

United States

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